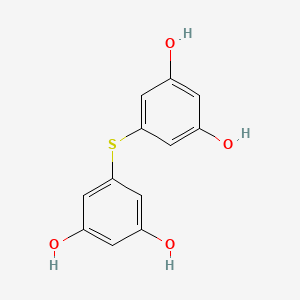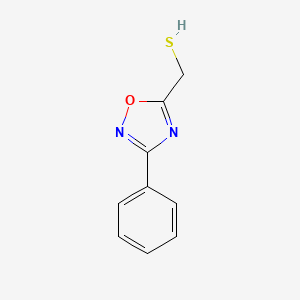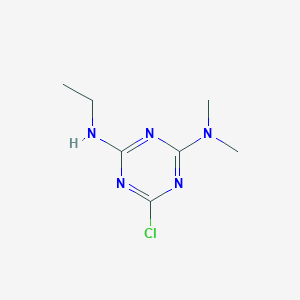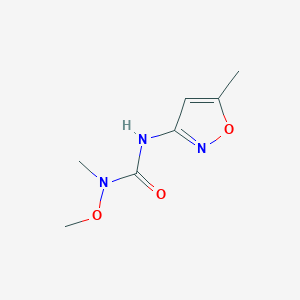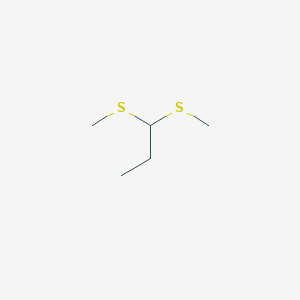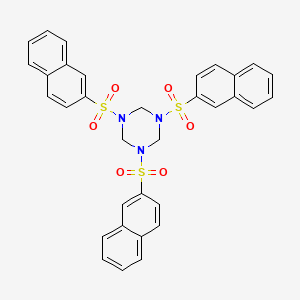
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 2-naphthalenylsulfonylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to act as a ligand allows it to participate in coordination chemistry, influencing the reactivity and stability of metal complexes .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-triazine: The parent compound without the naphthalenylsulfonyl groups.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A derivative with methyl groups instead of naphthalenylsulfonyl groups.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: A similar compound with hydroxyethyl groups.
Uniqueness
These groups enhance the compound’s ability to form stable complexes and participate in various chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
56221-25-1 |
|---|---|
Molecular Formula |
C33H27N3O6S3 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
1,3,5-tris(naphthalen-2-ylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C33H27N3O6S3/c37-43(38,31-16-13-25-7-1-4-10-28(25)19-31)34-22-35(44(39,40)32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)45(41,42)33-18-15-27-9-3-6-12-30(27)21-33/h1-21H,22-24H2 |
InChI Key |
WCRHMAPGTDMALG-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)S(=O)(=O)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
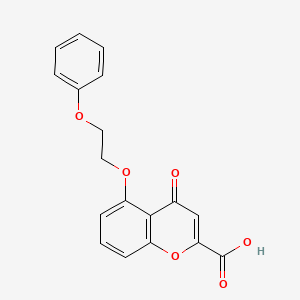
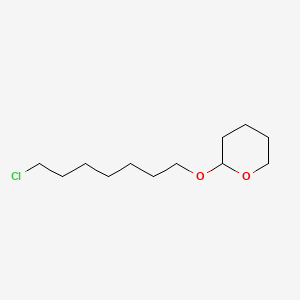

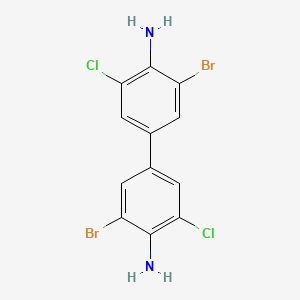

![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)

![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
